molecular formula C6H8O2 B2937578 Bicyclo[2.1.0]pentane-2-carboxylic acid CAS No. 2247102-46-9

Bicyclo[2.1.0]pentane-2-carboxylic acid

Cat. No.: B2937578
CAS No.: 2247102-46-9
M. Wt: 112.128
InChI Key: PCKLLVMFXUPMLL-UHFFFAOYSA-N
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Description

Bicyclo[2.1.0]pentane-2-carboxylic acid is a derivative of Bicyclo[2.1.0]pentane . Bicyclo[2.1.0]pentane is an organic compound with the formula C5H8 . It is the simplest member of the bicyclic bridged compounds family . The molecular structure consists of three rings of four carbon atoms each .


Synthesis Analysis

The synthesis of 1,3-disubstitued bicyclo[2.1.0]pentane derivatives was developed through an approach that relied on lithium bis(trimethylsilyl)amide-mediated intramolecular cyclization of trisubstitued cyclopentane carboxylates . These carboxylates bear a leaving group at the C-4 position and an additional substituent at the C-3 atom . They are synthesized from cyclopent-3-ene carboxylate .


Molecular Structure Analysis

The molecular structure of Bicyclo[2.1.0]pentane consists of three rings of four carbon atoms each . The IUPAC Standard InChI for Bicyclo[2.1.0]pentane is InChI=1S/C5H8/c1-2-5-3-4(1)5/h4-5H,1-3H2 .


Physical and Chemical Properties Analysis

Bicyclo[2.1.0]pentane has a molecular weight of 68.1170 . It has a boiling point of 318.6 K and a heat of vaporization of 28.0 ± 0.5 kJ/mol .

Scientific Research Applications

Chemical Synthesis and Structural Studies

Bicyclo[2.1.0]pentane-2-carboxylic acid and its derivatives have been explored extensively in the field of chemical synthesis and structural studies. For example, the synthesis of 2-substituted bicyclo[2.1.0]pentanes from bicyclo[3.1.0]hexan-2-one has been reported, showcasing the conversion of hexan-2-one into a variety of amides and esters of this compound (Brook & Brophy, 1985). Similarly, studies have been conducted on the diastereoselective synthesis and characterization of bicyclo[2.1.0]pentane carboxylic acids, which led to the development of methods for synthesizing both cis- and trans-1,3-disubstituted housane-1-carboxylic acids (Semeno et al., 2019).

Acidity and Electronic Effects

Research on this compound has also delved into the study of substituent effects on acidity. For instance, the acidity of various substituted bicyclooctane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids was calculated, showing significant insights into the electronic effects and acidity relationships in these compounds (Wiberg, 2002).

Photochemical and Radical Reactions

The compound has been a subject in the study of photochemical and radical reactions. For example, research on the hydroxylation of bicyclo[2.1.0]pentane using dioxiranes provided insights into the selective oxidation processes and the preferred mechanisms of these reactions (Curci et al., 2001).

Synthesis of Bioisosteres

Another significant area of application is the synthesis of bioisosteres, where bicyclo[2.1.0]pentane derivatives are used to mimic the properties of other chemical structures. A prominent study in this area includes the development of a platform for synthesizing 1,2-difunctionalized bicyclo[1.1.1]pentanes, which are seen as potential mimetics for ortho/meta-substituted arenes (Zhao et al., 2021).

Properties

IUPAC Name

bicyclo[2.1.0]pentane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6(8)5-2-3-1-4(3)5/h3-5H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKLLVMFXUPMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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